molecular formula C12H17NO2Si B115110 2-(3-Methoxyphenyl)-2-trimethylsilyloxyacetonitrile CAS No. 93554-98-4

2-(3-Methoxyphenyl)-2-trimethylsilyloxyacetonitrile

Cat. No. B115110
CAS RN: 93554-98-4
M. Wt: 235.35 g/mol
InChI Key: BCMKFMIXDLPHAK-UHFFFAOYSA-N
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Description

The compound “2-(3-Methoxyphenyl)-2-trimethylsilyloxyacetonitrile” likely belongs to the class of organic compounds known as phenylbenzimidazoles . These are compounds containing a phenylbenzimidazole skeleton, which consists of a benzimidazole moiety where its imidazole ring is attached to a phenyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For instance, o-tolidine can be condensed with different aromatic aldehydes in absolute ethanol to give Schiff bases, which can then undergo [2+5] cycloaddition reactions with maleic and phthalic anhydride to give the corresponding [1,3]oxazepine-4,7-dione .


Molecular Structure Analysis

The molecular structure of a compound can be elucidated using various spectroscopic techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV-Vis spectral methods . Theoretical NMR (1H and 13C) analysis can be conducted by the GIAO method for structural characterization .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For instance, the physical properties of gelatin-based film such as color, UV-Vis absorption spectra, water vapor permeability, thermal, and moisture properties are discussed along with their mechanical properties, including tensile strength and elongation at break .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : 2-(3-Methoxyphenyl)-2-trimethylsilyloxyacetonitrile is utilized in the synthesis of bioactive heterocycles and other complex organic compounds. For example, its derivatives have been synthesized through base-catalyzed reactions involving various benzaldehydes (C. Kavitha et al., 2006).

  • Crystal Structure Analysis : This compound and its derivatives often crystallize in specific space groups, with detailed crystallographic parameters determined through X-ray structure analysis. These studies are essential for understanding the molecular geometry and potential applications in material science (C. Kavitha et al., 2006).

Chemical Properties and Reactions

  • Nucleophilic Aromatic Substitution : Research indicates that derivatives of 2-(3-Methoxyphenyl)-2-trimethylsilyloxyacetonitrile undergo nucleophilic aromatic substitution. This reaction is pivotal in the synthesis of various organic compounds, including natural products and dyes (F. Huber et al., 2019).

  • Oxidation and Reduction Reactions : Studies have shown that the compound's derivatives participate in oxidation-reduction reactions, which are important for understanding their reactivity and potential applications in catalysis and organic synthesis (Abdelaziz Houmam et al., 2003).

Applications in Material Science

  • Organic Solar Cells : Derivatives of 2-(3-Methoxyphenyl)-2-trimethylsilyloxyacetonitrile have been used in the development of organic solar cells. Their unique molecular structure contributes to improved solubility and efficiency in photovoltaic applications (J. Min et al., 2014).

  • Corrosion Inhibition : Certain derivatives show potential as corrosion inhibitors for metals in acidic environments. This application is crucial in materials science for protecting metals from corrosion (Priyanka Singh et al., 2016).

Safety And Hazards

The safety and hazards of a compound can be determined using its Safety Data Sheet (SDS). For instance, the SDS of 2-Methoxy-4-methylphenol indicates that it is harmful if swallowed and causes skin and eye irritation .

properties

IUPAC Name

2-(3-methoxyphenyl)-2-trimethylsilyloxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2Si/c1-14-11-7-5-6-10(8-11)12(9-13)15-16(2,3)4/h5-8,12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMKFMIXDLPHAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C#N)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-alpha-[(trimethylsilyl)oxy]-benzeneacetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Kumar, AP Prakasham, MK Gangwar… - Inorganica Chimica Acta, 2019 - Elsevier
The cyanosilylation of aromatic aldehydes and heteroaryl aldehydes with trimethylsilyl cyanide (TMSCN) is efficiently catalyzed by an iron complex of the type {[3-isopropyl-1-(1R-…
Number of citations: 4 www.sciencedirect.com

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